molecular formula C20H40O B1583343 Icosanal CAS No. 2400-66-0

Icosanal

Cat. No.: B1583343
CAS No.: 2400-66-0
M. Wt: 296.5 g/mol
InChI Key: FWBUWJHWAKTPHI-UHFFFAOYSA-N
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Description

Icosanal, also known as 1-ethis compound, is a long-chain aliphatic aldehyde with the chemical formula C20H40O. It is a fatty aldehyde that is part of the broader class of organic compounds known as aldehydes. This compound is characterized by its long carbon chain, which consists of twenty carbon atoms, and a terminal aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Icosanal can be synthesized through the oxidation of 1-eicosanol. The process involves treating 1-eicosanol with a suitable oxidizing agent and a base. Common oxidizing agents used in this reaction include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3) in the presence of sulfuric acid. The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Icosanal undergoes several types of chemical reactions, including:

    Oxidation: this compound can be further oxidized to icosanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: this compound can be reduced to 1-eicosanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base, forming β-hydroxy aldehydes or ketones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Condensation: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Icosanoic acid.

    Reduction: 1-Eicosanol.

    Condensation: β-Hydroxy aldehydes or ketones.

Scientific Research Applications

Icosanal has several applications in scientific research, including:

    Chemistry: this compound is used as a precursor in the synthesis of long-chain fatty acids and alcohols. It is also employed in the study of oxidation and reduction reactions involving long-chain aldehydes.

    Biology: this compound is used in the study of lipid metabolism and the role of long-chain aldehydes in biological systems.

    Medicine: Research on this compound includes its potential therapeutic applications, such as its role in the synthesis of bioactive compounds with antimicrobial or anti-inflammatory properties.

    Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of icosanal involves its interaction with various molecular targets and pathways. As an aldehyde, this compound can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in the synthesis of various bioactive compounds. Additionally, this compound can undergo oxidation and reduction reactions, influencing cellular redox states and metabolic pathways. Its long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

    Eicosanal: Another long-chain aldehyde with a similar structure and properties.

    Docosanal: A twenty-two carbon aldehyde with similar chemical reactivity.

    Hexadecanal: A sixteen carbon aldehyde with comparable chemical behavior.

Uniqueness of this compound: this compound’s uniqueness lies in its specific chain length, which imparts distinct physical and chemical properties. Its twenty-carbon chain makes it suitable for applications requiring long-chain aldehydes, such as in the synthesis of long-chain fatty acids and alcohols. Additionally, its reactivity with various reagents and its role in forming bioactive compounds highlight its versatility in scientific research and industrial applications .

Properties

IUPAC Name

icosanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBUWJHWAKTPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178733
Record name Icosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2400-66-0
Record name Eicosanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2400-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eicosanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002400660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EICOSANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNJ1NXP04J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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